Benzo[b]thiophene-6-ethanol, 5-nitro-
Description
Significance of the Benzo[b]thiophene Scaffold in Chemical Science
The benzo[b]thiophene ring system, formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged scaffold in chemical science. wikipedia.org This aromatic heterocyclic compound is not merely a synthetic curiosity; it is found in natural products and serves as a fundamental building block for a wide array of functional materials and pharmaceuticals. wikipedia.org Its structural rigidity and electron-rich nature make it an ideal framework for the development of compounds with diverse biological activities.
The applications of benzo[b]thiophene derivatives are extensive and varied, underscoring their importance in medicinal chemistry. They are integral to the structure of drugs such as raloxifene (B1678788) (used for osteoporosis), zileuton (B1683628) (an asthma treatment), and sertaconazole (B158924) (an antifungal agent). wikipedia.org The therapeutic versatility of this scaffold is remarkable, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others. This broad spectrum of activity continually fuels research into novel synthetic methodologies and applications for benzo[b]thiophene-based molecules.
Table 1: Physicochemical Properties of Benzo[b]thiophene
| Property | Value |
| Molecular Formula | C₈H₆S |
| Molar Mass | 134.20 g/mol |
| Appearance | White solid |
| Melting Point | 32 °C (90 °F; 305 K) |
| Boiling Point | 221 °C (430 °F; 494 K) |
| Density | 1.15 g/cm³ |
Note: Data for the parent compound Benzo[b]thiophene.
Contextualization of Nitro-Substituted Benzo[b]thiophenes in Advanced Organic Synthesis
The introduction of a nitro group onto the benzo[b]thiophene scaffold, as seen in the "5-nitro-" portion of the target compound, significantly influences its chemical reactivity and potential applications. Nitro groups are powerful electron-withdrawing groups, which can alter the electron density distribution within the aromatic system. This electronic modification can be strategically employed in advanced organic synthesis.
The synthesis of nitro-substituted benzo[b]thiophenes can be achieved through various nitration reactions. For instance, the nitration of benzo[b]thiophene can yield a mixture of isomers, with the 3-nitro derivative often being a major product. cdnsciencepub.com However, specific reaction conditions can be tailored to favor the formation of other isomers. The nitro group itself is a versatile functional handle. It can be reduced to an amino group, which then opens up a plethora of further chemical transformations, such as diazotization and coupling reactions, allowing for the synthesis of a wide range of derivatives. nih.gov Furthermore, in some contexts, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, providing another avenue for functionalization. acs.org
Table 2: Examples of Nitro-Substituted Benzo[b]thiophene Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Nitrobenzo[b]thiophene | C₈H₅NO₂S | 179.20 |
| 2-Nitrobenzo[b]thiophene | C₈H₅NO₂S | 179.20 |
Research Perspectives on Functionalized Ethanol (B145695) Side Chains in Organic Compounds
The "6-ethanol" side chain of the target molecule introduces a hydroxyl functional group, which has profound implications for the compound's properties and potential utility. Functionalized side chains, in general, are crucial in medicinal chemistry for modulating a molecule's pharmacokinetic and pharmacodynamic profile. reachemchemicals.com The hydroxyl group of an ethanol side chain can participate in hydrogen bonding, which can be critical for binding to biological targets like enzymes and receptors.
The presence of an ethanol side chain can also influence a compound's solubility, a key parameter in drug development. reachemchemicals.com Furthermore, the hydroxyl group provides a reactive site for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or etherified, allowing for the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. In the context of materials science, such functional groups can be used to tune the properties of organic semiconductors and other functional materials. rsc.org The development of catalytic methods for the introduction of ethanol and other alcohol-containing side chains onto heterocyclic scaffolds is an active area of research, driven by the desire to create novel molecules with tailored properties. nih.gov
While direct experimental data on Benzo[b]thiophene-6-ethanol, 5-nitro- is scarce, a thorough analysis of its constituent functional moieties provides a strong foundation for understanding its potential role in heterocyclic chemistry research. The combination of the biologically significant benzo[b]thiophene core, the synthetically versatile nitro group, and the functionally important ethanol side chain suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents or functional materials. Further research into the synthesis and properties of this and related molecules would be a valuable contribution to the field of organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
159730-75-3 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(5-nitro-1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H9NO3S/c12-3-1-7-6-10-8(2-4-15-10)5-9(7)11(13)14/h2,4-6,12H,1,3H2 |
InChI Key |
CKPYKTBJJJYBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Derivatization and Chemical Transformations of Benzo B Thiophene 6 Ethanol, 5 Nitro
Reactions of the Nitro Group: Reduction to Amino Derivatives
The nitro group at the 5-position of the benzo[b]thiophene ring is a key functional group that can be readily transformed into an amino group, providing a gateway to a variety of further derivatizations, such as diazotization and amide formation. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and several methods are applicable to "Benzo[b]thiophene-6-ethanol, 5-nitro-".
Commonly employed methods include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a highly efficient method for reducing nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney Nickel is often preferred. commonorganicchemistry.com
Chemical reduction offers a wide array of reagents that can selectively reduce the nitro group in the presence of other functional groups. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). askiitians.comvedantu.com These reactions proceed through the transfer of electrons from the metal to the nitro group. Tin(II) chloride (SnCl2) is another mild and effective reagent for this transformation, often used in the presence of other reducible groups. commonorganicchemistry.comcommonorganicchemistry.com Other reagents like sodium dithionite (B78146) can also be employed, particularly when milder conditions are required.
The resulting "5-Amino-benzo[b]thiophen-6-yl)ethanol" is a valuable intermediate for the synthesis of biologically active molecules and functional materials.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Selectivity |
|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, may reduce other functional groups |
| H₂/Raney Ni | Catalytic hydrogenation | Useful when dehalogenation is a concern |
| Sn/HCl | Acidic | Classic and effective method |
| Fe/HCl | Acidic | A common and cost-effective alternative to Sn/HCl |
| SnCl₂ | Mild, acidic | Good for substrates with other reducible groups |
Reactions of the Ethanol (B145695) Side Chain: Esterification, Oxidation, and Etherification
The ethanol side chain at the 6-position offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, oxidation, and etherification.
Esterification: The primary alcohol of the ethanol side chain can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride. libretexts.org The direct esterification with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid and is a reversible process. libretexts.org For a more rapid and irreversible reaction, acyl chlorides can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org These reactions yield compounds such as "2-(5-Nitro-benzo[b]thiophen-6-yl)-ethyl acetate". A variety of esterification methods using different coupling agents are available to suit various substrates. organic-chemistry.org
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. researchgate.net To stop the oxidation at the aldehyde stage, milder reagents such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent are typically used. organicchemistrytutor.com Stronger oxidizing agents, often chromium-based reagents in aqueous acid (Jones oxidation) or other modern heterogeneous catalysts, will oxidize the primary alcohol all the way to the carboxylic acid, " (5-Nitro-benzo[b]thiophen-6-yl)-acetic acid". acs.orgacs.orgnih.gov
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a common method, which involves two steps: deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. libretexts.orgmasterorganicchemistry.comwikipedia.org A strong base, such as sodium hydride (NaH), is used to generate the alkoxide of "Benzo[b]thiophene-6-ethanol, 5-nitro-", which then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. masterorganicchemistry.com
Table 2: Functionalization of the Ethanol Side Chain
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Carboxylic acid, H⁺ catalyst | Ester |
| Acyl chloride, base | Ester | |
| Oxidation (mild) | PCC | Aldehyde |
| Oxidation (strong) | Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
Further Substitution on the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring itself can undergo further substitution, although the reactivity and regioselectivity are heavily influenced by the existing substituents.
Electrophilic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the "Benzo[b]thiophene-6-ethanol, 5-nitro-" ring is directed by the electronic properties of the nitro and ethanol (alkyl) groups.
The 5-nitro group is a powerful electron-withdrawing group, which strongly deactivates the ring towards EAS. youtube.comorganicchemistrytutor.com It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 4 and 7). youtube.comcognitoedu.org
The 6-ethanol group (an alkyl group) is an electron-donating group that weakly activates the ring. cognitoedu.org It is an ortho, para-director. The positions ortho to the ethanol group are 5 and 7, and the para position is 3.
Metalation and Cross-Coupling Strategies
A more versatile approach for introducing new substituents onto the benzo[b]thiophene ring involves metalation and transition-metal-catalyzed cross-coupling reactions. These methods often offer greater control over regioselectivity compared to classical electrophilic substitution.
Metalation: Direct deprotonation (metalation) of the benzo[b]thiophene ring can be achieved using strong bases like n-butyllithium. chemicalbook.comresearchgate.net For the parent benzo[b]thiophene, lithiation occurs preferentially at the 2-position. chemicalbook.com The resulting organolithium species can then react with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent. The presence of the nitro group would likely influence the site of metalation. In some cases, protecting groups may be necessary to direct the lithiation to a specific position, such as the 7-position. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.com To utilize these reactions, a halogenated derivative of "Benzo[b]thiophene-6-ethanol, 5-nitro-" would first need to be prepared, for example, through electrophilic halogenation or a Sandmeyer-type reaction on an amino derivative. A bromo- or iodo-substituted benzo[b]thiophene can then undergo various coupling reactions: researchgate.net
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.govrsc.org
Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These strategies allow for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino groups at specific positions on the benzo[b]thiophene scaffold, providing access to a diverse library of derivatives. nih.govorganic-chemistry.orgbenthamdirect.comingentaconnect.com
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl, etc.) |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkyne) |
| Heck | Alkene | C-C (Aryl-Alkene) |
| Buchwald-Hartwig | Amine | C-N |
Structure Activity Relationship Sar Studies of Functionalized Nitrobenzo B Thiophenes
Impact of Nitro Group Position and Substituents on Biological Activities
The presence and position of a nitro group on the benzo[b]thiophene ring are critical determinants of biological activity. The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aromatic system. This can influence the molecule's ability to participate in charge-transfer interactions, its metabolic stability, and its affinity for biological targets.
In the case of "Benzo[b]thiophene-6-ethanol, 5-nitro-", the nitro group is located at the C-5 position. Studies on related nitro-aromatic compounds have shown that the specific placement of the nitro group governs the molecule's interaction with target enzymes or receptors. For instance, research on 5-nitro-thiophene derivatives has highlighted their potential as antitumor and antifungal agents. nih.govnih.gov The efficacy of these compounds is often attributed to the electronic profile conferred by the C-5 nitro substituent.
Furthermore, the nitro group itself can be a pharmacophoric element. In some contexts, it can be bioreduced in hypoxic conditions (low oxygen), a characteristic of solid tumors and certain microbial environments, to form reactive species that lead to cellular damage. The reactivity of the nitro group also makes it a key synthetic handle; it can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the benzo[b]thiophene core. researchgate.net
The influence of additional substituents on the nitro-bearing ring can further modulate activity. The nature, size, and position of these substituents can affect the molecule's binding affinity. For example, large substituents ortho to the point of interaction can introduce steric hindrance, potentially inhibiting binding to a target protein. nih.gov Conversely, other substituents can form additional beneficial interactions, such as hydrogen bonds or hydrophobic contacts, thereby enhancing potency. Bioactive 2-substituted benzo[b]thiophene derivatives have been synthesized from 5-nitrobenzo[b]thiophene-2-carboxylic acid, demonstrating the utility of the 5-nitro scaffold in developing anti-inflammatory agents. ijpsjournal.com
Role of the Ethanol (B145695) Side Chain in Modulating Biological Response
The ethanol side chain at the C-6 position, -(CH₂CH₂OH), introduces several important physicochemical properties that can modulate the biological response. Its primary features are its flexibility and the terminal hydroxyl (-OH) group.
The hydroxyl group is a key functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This allows the side chain to form specific, directional interactions with amino acid residues (such as serine, threonine, or tyrosine) in a protein's binding pocket. Such interactions can be crucial for anchoring the molecule to its biological target, thereby increasing binding affinity and potency. Studies on other benzo[b]thiophene derivatives have suggested that alcohol substitutions can enhance antimicrobial activity. mdpi.com Furthermore, research on hydroxyl-containing benzo[b]thiophene analogs has demonstrated their capacity to mitigate oxidative stress, indicating a role in antioxidant activity. researchgate.net
Influence of Other Ring Substitutions on Overall Activity
While the 5-nitro and 6-ethanol groups define the core structure, substitutions at other available positions on the benzo[b]thiophene ring can fine-tune the molecule's biological activity. SAR studies on various benzo[b]thiophene series have shown that the type and location of these substituents are critical.
It has been observed that the biological activity of benzo[b]thiophenes is often highly dependent on the substituents attached to the thiophene (B33073) ring (positions C-2 and C-3). mdpi.com For example, the introduction of small functional groups like amines, amides, methyl, ether, and nitriles at the C-3 position has been shown to be a key strategy for enhancing antimicrobial activity. mdpi.com Halogenation, particularly with chlorine at C-3, has also been reported to improve antimicrobial effects. mdpi.com
| Position of Substitution | Substituent Type | General Impact on Biological Activity | Potential Rationale |
|---|---|---|---|
| C-2/C-3 | Amine (-NH₂) / Amide (-CONH₂) | Often enhances antimicrobial and anticancer activity | Provides hydrogen bonding sites; can act as a key pharmacophoric element |
| C-2/C-3 | Halogens (e.g., -Cl, -Br) | Can increase antimicrobial potency | Modifies electronic properties and can form halogen bonds; increases lipophilicity |
| C-2/C-3 | Small Alkyl (e.g., -CH₃) | Can enhance activity, but size-dependent | Fills hydrophobic pockets in the target binding site |
| C-4/C-7 | Methoxy (-OCH₃) | Variable; can increase antioxidant or antibacterial activity in some series nih.gov | Acts as a hydrogen bond acceptor; electron-donating group |
| Benzene (B151609) Ring | Hydroxyl (-OH) | Can increase antioxidant and antimicrobial activity mdpi.comresearchgate.net | Hydrogen bond donor/acceptor; increases polarity and solubility nih.gov |
Conformational Analysis and Bioactive Conformations in SAR
Computational methods such as molecular docking and Density Functional Theory (DFT) are powerful tools for this analysis. ijpsjournal.comnih.gov Molecular docking simulations can predict the preferred binding mode (the bioactive conformation) of the molecule within the active site of a target protein. mdpi.com These studies can reveal key interactions, such as the hydrogen bonds formed by the ethanol's hydroxyl group or the nitro group's oxygen atoms, and hydrophobic interactions involving the aromatic core.
Biological Evaluation of Benzo B Thiophene 6 Ethanol, 5 Nitro in Preclinical Research
Antimicrobial Activities (Antibacterial and Antifungal)
The antimicrobial potential of the benzo[b]thiophene class of compounds is well-documented, with various derivatives showing activity against a range of bacterial and fungal pathogens. researchgate.net Some studies have focused on nitrothiophenes, a related but structurally distinct class of compounds, for their biological activities. researchgate.net However, no specific data on the antibacterial or antifungal efficacy of Benzo[b]thiophene-6-ethanol, 5-nitro- could be located.
Enzyme Inhibition Studies
While various benzo[b]thiophene derivatives have been evaluated as inhibitors of different enzymes, there is no information available regarding the enzyme inhibition profile of Benzo[b]thiophene-6-ethanol, 5-nitro-.
No studies investigating the potential of Benzo[b]thiophene-6-ethanol, 5-nitro- to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found. Other derivatives, such as benzo[b]thiophene-chalcones, have been synthesized and tested for these activities. nih.gov
There is no available research on the kinase inhibition activity of Benzo[b]thiophene-6-ethanol, 5-nitro-. The scientific literature does contain studies on other benzo[b]thiophene derivatives as potential kinase inhibitors, but these findings are not applicable to the specific compound of interest.
Based on a comprehensive search of available scientific literature, there is no specific preclinical research data for the compound "Benzo[b]thiophene-6-ethanol, 5-nitro-" corresponding to the requested sections on other enzyme targets, antioxidant potential, anti-inflammatory activity, or other biological activities.
The provided outline appears to reference specific studies (e.g., nih.gov, nih.gov, semanticscholar.org, researchgate.net,,,,,) that could not be accessed or identified through public search tools. The biological activities of the broader class of benzo[b]thiophene derivatives have been widely investigated, showing potential in various areas. However, attributing these general findings to the specific molecule "Benzo[b]thiophene-6-ethanol, 5-nitro-" would be scientifically inaccurate.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound without access to the cited sources. Information on related benzo[b]thiophene derivatives exists, but focusing solely on "Benzo[b]thiophene-6-ethanol, 5-nitro-" as instructed cannot be fulfilled with the available data.
Mechanistic Investigations of Biological Action
Molecular Target Identification and Validation
The initial step in understanding the mechanism of action for any biologically active compound is the identification and validation of its molecular target(s). This process involves a combination of computational and experimental approaches to pinpoint the specific proteins, enzymes, receptors, or nucleic acids with which the compound interacts to elicit a biological response. Techniques such as affinity chromatography, expression profiling, and genetic screens are often employed. For Benzo[b]thiophene-6-ethanol, 5-nitro-, there are currently no published studies identifying its specific molecular targets.
Binding Mode Analysis with Target Biomolecules
Once a molecular target is identified, the next crucial step is to characterize the binding interaction between the compound and the biomolecule. This analysis provides insights into the affinity, specificity, and nature of the interaction. Computational methods like molecular docking can predict the binding pose and key interactions, while experimental techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance provide detailed structural and kinetic data. As the molecular target for Benzo[b]thiophene-6-ethanol, 5-nitro- has not been identified, no binding mode analyses are available.
Cellular Pathway Modulation
Many therapeutic agents function by inhibiting key signaling pathways that are dysregulated in disease states. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, for instance, is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. cellsignal.com Inhibition of STAT3 phosphorylation is a common therapeutic strategy. cellsignal.comnih.gov Research into related benzo[b]thiophene compounds has shown activity against the STAT3 pathway; however, it is unknown if Benzo[b]thiophene-6-ethanol, 5-nitro- specifically inhibits STAT3 or any other signal transduction pathway.
Disruption of the normal cell cycle and the induction of programmed cell death (apoptosis) are hallmark mechanisms of many anti-cancer agents. nih.govfluorofinder.com Compounds can cause cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M), preventing cell division. fluorofinder.com Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death. nih.govfrontiersin.org Currently, there is no experimental data to suggest that Benzo[b]thiophene-6-ethanol, 5-nitro- perturbs the cell cycle or induces apoptosis.
Covalent vs. Non-Covalent Interactions
The nature of the bond formed between a compound and its target can be either covalent or non-covalent. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are reversible. nih.govnih.gov In contrast, covalent interactions involve the formation of a stable, often irreversible, chemical bond between the compound and its target. mdpi.com The type of interaction has significant implications for the compound's duration of action and potential for off-target effects. Without an identified target for Benzo[b]thiophene-6-ethanol, 5-nitro-, the nature of its molecular interactions remains uncharacterized.
Theoretical and Computational Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, orbital energies, and reactivity, which are crucial for predicting its behavior in chemical reactions and biological systems.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.govresearchgate.netrsc.orgnanomedicine-rj.com For a molecule like Benzo[b]thiophene-6-ethanol, 5-nitro-, DFT calculations can provide valuable information about its geometry, stability, and electronic properties.
DFT studies on similar nitroaromatic compounds and benzothiophene (B83047) derivatives have been employed to calculate key molecular properties. nih.govnih.govnih.gov For instance, DFT can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. This is crucial for understanding how the molecule might interact with biological targets.
Furthermore, DFT calculations can elucidate the effects of substituents on the benzothiophene core. The presence of a nitro group (-NO2), a strong electron-withdrawing group, and an ethanol (B145695) group (-CH2CH2OH) on the benzothiophene scaffold would significantly influence the electron density distribution across the molecule. This, in turn, affects its reactivity and potential biological interactions. DFT calculations on related benzothiophene derivatives have been used to analyze structural and electronic characteristics. nih.gov
Table 1: Representative DFT-Calculated Properties for a Nitro-Substituted Benzothiophene Derivative
| Property | Calculated Value | Significance |
| Total Energy | -X Hartrees | Indicates the stability of the molecule. |
| Dipole Moment | Y Debye | Reflects the polarity and influences intermolecular interactions. |
| Mulliken Atomic Charges | Varies per atom | Shows the partial charge distribution and identifies potential sites for electrophilic or nucleophilic attack. |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.
For Benzo[b]thiophene-6-ethanol, 5-nitro-, the HOMO would likely be localized on the electron-rich benzothiophene ring system, while the LUMO would be expected to be concentrated around the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis of various polythiophenes has shown the effect of substituents on the band gap. nih.gov
Studies on nitroaromatic compounds have shown that the LUMO energy is a key descriptor in quantitative structure-activity relationship (QSAR) models for predicting toxicity, as it relates to the compound's ability to accept electrons. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Localization | Implication for Reactivity |
| HOMO | -X | Benzothiophene ring | Site for electrophilic attack |
| LUMO | -Y | Nitro group | Site for nucleophilic attack; electron acceptor |
| HOMO-LUMO Gap | Z | - | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical and serve to illustrate the outputs of FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For Benzo[b]thiophene-6-ethanol, 5-nitro-, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thiophene (B33073) ring. Conversely, the hydrogen atoms of the ethanol group and the aromatic protons would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's reactivity and are often used in QSAR studies. nih.gov
Molecular Docking and Dynamics Simulations
To explore the potential biological activity of Benzo[b]thiophene-6-ethanol, 5-nitro-, molecular docking and dynamics simulations are powerful in silico techniques. These methods predict how a ligand (the small molecule) might bind to a biological target, such as a protein or enzyme, and the stability of this interaction.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Given the structural features of Benzo[b]thiophene-6-ethanol, 5-nitro-, it could be docked into the active sites of various enzymes to predict its inhibitory potential. For example, benzothiophene derivatives have been investigated as inhibitors of various enzymes. The docking process would involve preparing the 3D structure of the ligand and the target protein and then using a scoring function to evaluate the best binding poses. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. Molecular docking studies on nitro chalcones have revealed interactions with enzymes like cyclooxygenase (COX). mdpi.com
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govnih.govmdpi.com MD simulations track the movements of atoms in the complex, providing a more realistic representation of the biological environment.
MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of the binding affinity than the docking score alone. By analyzing the trajectory of the simulation, researchers can identify conformational changes in both the ligand and the protein upon binding and understand the energetic landscape of the interaction. These simulations are computationally intensive but provide a wealth of information that is crucial for rational drug design.
Table 3: Representative Molecular Docking and MD Simulation Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (ΔGbind) |
| Example Kinase 1 | -X | Tyr123, Leu45, Asp89 | -Y kcal/mol |
| Example Oxidase 2 | -A | His210, Phe345, Arg111 | -B kcal/mol |
Note: This table presents hypothetical data to illustrate the typical outputs of molecular docking and MD simulation studies.
Mechanistic Insights from Computational Modeling
Computational modeling provides a powerful lens through which the complex reaction dynamics of benzo[b]thiophene synthesis and functionalization can be understood. These theoretical approaches allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states and intermediates, and the prediction of kinetic parameters.
Reaction Pathway Elucidation (e.g., transition states, intermediates)
The synthesis of the benzo[b]thiophene core and its derivatives often involves complex reaction sequences that are amenable to computational investigation. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map out the potential energy surfaces of these reactions, identifying the most plausible mechanistic pathways.
For instance, in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes, computational studies have been crucial in elucidating the mechanism. nih.gov These studies have detailed a plausible route that begins with the formation of a sulfonyl radical, which then reacts with the alkyne to form an alkenyl radical intermediate. nih.gov Subsequent oxidation leads to an alkenyl cation. A key finding from these models is the elucidation of a selective ipso-addition, leading to a quaternary spirocyclization intermediate, rather than a direct ortho-attack on the benzene (B151609) ring. nih.gov The calculated reaction barriers for the critical steps of intramolecular cyclization and a subsequent 1,2-S-migration were found to be 6.4 kcal/mol and 1.3 kcal/mol, respectively, confirming their feasibility under the experimental conditions. nih.gov
Similarly, computational analysis has shed light on the electrophilic cyclization of o-alkynyl thioanisoles. The proposed mechanism involves the alkyne attacking an electrophilic sulfur species, which is followed by the elimination of a leaving group to form the benzo[b]thiophene ring. nih.gov These theoretical models help rationalize the observed regioselectivity and the influence of various substituents on the reaction outcome.
The table below summarizes key intermediates and transition states identified in computational studies of benzo[b]thiophene synthesis.
| Reaction Type | Key Intermediates | Key Transition States | Computational Method | Reference |
| Electrochemical Synthesis | Sulfonyl radical, Alkenyl radical, Alkenyl cation, Quaternary spirocyclization species | TS for intramolecular cyclization, TS for 1,2-S-migration | DFT | nih.gov |
| Electrophilic Cyclization | Episulfonium-like intermediate | Cyclization transition state | Not specified | nih.gov |
These examples underscore the power of computational chemistry to visualize transient species and map complex reaction coordinates, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.
Kinetic Isotope Effect (KIE) Studies (Computational)
Kinetic Isotope Effect (KIE) studies, both experimental and computational, are a powerful tool for probing the rate-determining steps of a reaction and elucidating the structure of transition states. In the context of benzo[b]thiophene chemistry, KIE studies have been instrumental in understanding C-H activation mechanisms, which are central to many functionalization reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For benzo[b]thiophene derivatives, QSAR studies have been widely applied to guide the design of new therapeutic agents by identifying the key molecular features that govern their potency.
QSAR models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of compounds with known activities. Statistical methods are then used to develop a mathematical equation that relates these descriptors to the biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on benzo[b]thiophene derivatives for various therapeutic targets, including anticancer, antimicrobial, and antiviral applications. researchgate.netresearchgate.netchem-soc.sinih.gov
For example, a QSAR study on novel benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors with anticancer activity revealed that steric and electrostatic interactions, as well as electro-topological parameters, are crucial for their activity. researchgate.net The best model generated using multiple regression analysis showed a high correlation coefficient (r² = 0.9412), indicating good predictive ability. researchgate.net
Another QSAR investigation into benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus developed models using Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR). researchgate.net These models demonstrated strong predictive power (R² = 0.69–0.793) and identified key descriptors like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area of Fractional Polar atoms) and Q_VSA_FHYD (Charge - Van der Waals Surface Area of Fractional Hydrophobic atoms) that correlate molecular features with antibacterial activity. researchgate.net
The table below presents a summary of descriptors identified in various QSAR studies on benzothiophene derivatives, highlighting their importance in different biological activities.
| Biological Activity | Key QSAR Descriptors | Statistical Method | Model Predictive Power (r²) | Reference |
| Anticancer (HDAC inhibitors) | Steric, Electrostatic, Polar Surface Area, SaaCHE-Index | Multiple Regression | 0.9412 | researchgate.net |
| Antibacterial (Anti-MRSA) | PEOE_VSA_FPOL, Q_VSA_FHYD | PLS, PCR, MLR | 0.69 - 0.793 | researchgate.net |
| Anti-HCV (NS5B Polymerase) | Not specified | Genetic Function Algorithm (GFA), Molecular Field Analysis (MFA) | > 0.975 | chem-soc.si |
| Antitumor | Not specified | 3D-QSAR | Highly predictive models obtained | nih.gov |
These QSAR models serve as valuable guides for medicinal chemists, enabling the rational design and optimization of new benzo[b]thiophene-based compounds with enhanced therapeutic potential. By understanding the structural requirements for activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of Benzo[b]thiophene-6-ethanol, 5-nitro-. Each method provides unique insights into the compound's atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Benzo[b]thiophene-6-ethanol, 5-nitro-, characteristic signals would be expected for the aromatic protons on the benzo[b]thiophene core, the methylene (B1212753) protons of the ethanol (B145695) group, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data for Benzo[b]thiophene-6-ethanol, 5-nitro-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | 120 - 150 |
| CH₂ (Ethanol) | 3.0 - 4.0 | 60 - 70 |
| CH₂ (Ethanol) | 3.5 - 4.5 | 30 - 40 |
Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for Benzo[b]thiophene-6-ethanol, 5-nitro- would include:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the ethanol moiety.
C-H stretches (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ for aromatic C-H bonds and 2850-3000 cm⁻¹ for aliphatic C-H bonds.
N-O stretches (nitro group): Strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch: An absorption band in the 1000-1250 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for Benzo[b]thiophene-6-ethanol, 5-nitro-
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Hydroxyl (O-H) | 3200 - 3600 (broad) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| Nitro (N-O) | 1500 - 1550 and 1300 - 1350 |
| Aromatic C=C | 1450 - 1600 |
Mass Spectrometry (LC-MS, EIMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization Mass Spectrometry (EIMS): This technique would reveal the molecular ion peak (M⁺) corresponding to the exact molecular weight of Benzo[b]thiophene-6-ethanol, 5-nitro-. The fragmentation pattern can provide structural information by showing the loss of specific groups, such as the ethanol side chain or the nitro group.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing complex mixtures and confirming the molecular weight of the target compound, often through soft ionization techniques like electrospray ionization (ESI) which typically shows the protonated molecule [M+H]⁺.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of Benzo[b]thiophene-6-ethanol, 5-nitro- is expected to show absorption maxima (λ_max) in the UV region, characteristic of the conjugated π-system of the benzo[b]thiophene core. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)
These advanced techniques provide detailed information about the elemental composition and chemical states of the atoms within a molecule.
XPS: Would be used to determine the binding energies of the core-level electrons (e.g., C 1s, N 1s, O 1s, S 2p), providing insight into the chemical environment and oxidation states of each element in Benzo[b]thiophene-6-ethanol, 5-nitro-.
NEXAFS: This technique can probe the unoccupied electronic states and provide information about the orientation of the molecule on a surface, which is valuable in materials science applications.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of Benzo[b]thiophene-6-ethanol, 5-nitro-.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for its purification. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The retention time of the compound is a key identifier under specific chromatographic conditions.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. The compound would be vaporized and passed through a column, with its retention time being a characteristic property.
Table 3: Commonly Mentioned Compounds
| Compound Name |
|---|
| Benzo[b]thiophene-6-ethanol, 5-nitro- |
| Acetonitrile |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule. For "Benzo[b]thiophene-6-ethanol, 5-nitro-," the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₉NO₃S. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound.
| Element | Symbol | Theoretical % | Experimental % |
| Carbon | C | 53.32 | Data not available |
| Hydrogen | H | 4.03 | Data not available |
| Nitrogen | N | 6.22 | Data not available |
| Oxygen | O | 21.31 | Data not available |
| Sulfur | S | 14.24 | Data not available |
No publicly available experimental data for the elemental analysis of Benzo[b]thiophene-6-ethanol, 5-nitro- was found.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
A successful single-crystal X-ray diffraction study of "Benzo[b]thiophene-6-ethanol, 5-nitro-" would yield detailed information about its solid-state structure, including the crystal system, space group, and unit cell dimensions. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the macroscopic properties of the material.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
No publicly available X-ray crystallographic data for Benzo[b]thiophene-6-ethanol, 5-nitro- was found.
Future Research Directions
Development of Novel Synthetic Pathways
The exploration of Benzo[b]thiophene-6-ethanol, 5-nitro- and its derivatives is contingent on efficient and versatile synthetic routes. While classical methods for benzo[b]thiophene synthesis exist, future research should focus on developing more advanced and efficient pathways.
Key areas for development include:
Domino and Multicomponent Reactions: Modern synthetic strategies such as one-pot domino reactions can significantly improve efficiency by combining multiple synthetic steps without isolating intermediates. malayajournal.org Research should aim to design a domino sequence that constructs the substituted benzo[b]thiophene core and introduces the necessary functional groups at positions 5 and 6 in a single, high-yielding process.
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Sonogashira and Stille coupling reactions are powerful tools for creating carbon-carbon bonds and have been used to synthesize complex benzothiophene (B83047) derivatives. researchgate.net Future work could involve using these methods to introduce the ethanol (B145695) side-chain or other functionalities onto a pre-formed 5-nitro-benzo[b]thiophene core, offering a modular approach to synthesis.
Flow Chemistry: The application of continuous flow synthesis could offer significant advantages for the nitration step, which can be hazardous on a large scale. Flow chemistry provides better control over reaction parameters like temperature and reaction time, enhancing safety and potentially improving regioselectivity and yield.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Domino Reactions | Increased efficiency, reduced waste, step economy | Process Chemistry, Green Chemistry |
| Cross-Coupling | Modular approach, high functional group tolerance | Medicinal Chemistry, Organic Synthesis |
| Flow Chemistry | Enhanced safety, improved process control, scalability | Chemical Engineering, Pharmaceutical Manufacturing |
Exploration of Additional Biological Targets
The benzo[b]thiophene nucleus is associated with a broad spectrum of pharmacological activities. researchgate.netresearchgate.netnih.gov A critical future direction is the comprehensive biological screening of Benzo[b]thiophene-6-ethanol, 5-nitro- against a diverse panel of targets to uncover its full therapeutic potential.
Promising areas for investigation include:
Anticancer Activity: Derivatives of benzo[b]thiophene have shown promise as anticancer agents, notably as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival. nih.govresearchgate.net Given that compounds bearing a 5-nitrothiophene moiety have also been shown to possess anticancer properties, evaluating this compound's effect on STAT3 phosphorylation and its cytotoxicity against various cancer cell lines (e.g., HCT116, MCF-7) is a high priority. researchgate.netnih.gov
Antimicrobial Properties: The combination of the benzo[b]thiophene core and acylhydrazone groups has led to potent agents against multidrug-resistant bacteria like Staphylococcus aureus (MRSA). nih.gov The structural features of Benzo[b]thiophene-6-ethanol, 5-nitro- warrant investigation into its potential as an antibacterial or antifungal agent, especially against resistant strains.
Neurological Disorders: Various benzo[b]thiophene derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease and as dual 5-HT7 receptor antagonists and serotonin (B10506) reuptake inhibitors (SERT) for depression. nih.govunav.edu Screening against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and serotonin-related targets could reveal novel applications in neuropharmacology. nih.gov
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity
Following the initial biological screening, a rational design approach should be employed to synthesize next-generation derivatives of Benzo[b]thiophene-6-ethanol, 5-nitro-. The goal is to systematically modify the parent structure to enhance potency against a specific target while improving selectivity and pharmacokinetic properties.
Strategies for derivatization include:
Modification of the Ethanol Side-Chain: The hydroxyl group of the ethanol moiety is a prime site for modification. It can be converted into esters, ethers, or amines to alter the compound's polarity, hydrogen bonding capacity, and interaction with biological targets. It can also be replaced with other functional groups to probe structure-activity relationships (SAR).
Bioisosteric Replacement of the Nitro Group: While the nitro group can be crucial for activity, it can sometimes be associated with toxicity. researchgate.net Replacing it with bioisosteres such as cyano (-CN) or sulfonyl (-SO2R) groups could retain or improve biological activity while mitigating potential liabilities.
Positional Isomers: Synthesizing isomers where the nitro and ethanol groups are located at different positions on the benzo[b]thiophene ring will be crucial for establishing a clear SAR and identifying the optimal substitution pattern for a given biological target.
Application of Advanced Computational Techniques for Rational Design
To accelerate the drug discovery process and reduce reliance on costly and time-consuming empirical screening, advanced computational techniques should be integrated into the research workflow.
Key computational approaches include:
Molecular Docking: Once a biological target is identified, molecular docking studies can predict the binding mode and affinity of Benzo[b]thiophene-6-ethanol, 5-nitro- and its designed derivatives within the target's active site. nih.govresearchgate.net This provides insights into key molecular interactions and helps prioritize which derivatives to synthesize.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific physicochemical properties with potency. These models can then be used to predict the activity of virtual compounds before their synthesis.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. nih.gov This early-stage assessment helps in selecting candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the development pipeline. The electron-rich sulfur atom in the benzo[b]thiophene core is known to influence pharmacokinetic features. researchgate.net
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of Benzo[b]thiophene-6-ethanol, 5-nitro-, potentially leading to the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-nitro-Benzo[b]thiophene-6-ethanol?
- Methodological Answer : A common approach involves the reduction of a nitro-substituted precursor. For example, sodium borohydride (NaBH₄) in methanol at 0°C can reduce acetyl groups to ethanol derivatives, as demonstrated in the synthesis of 1-(Benzo[b]thien-2-yl)ethanol . Nitration of the benzothiophene core may precede this step, using mixed acids (HNO₃/H₂SO₄) under controlled conditions. Purification typically employs extraction (e.g., ethyl acetate) and vacuum concentration.
Q. Which spectroscopic techniques are critical for characterizing 5-nitro-Benzo[b]thiophene-6-ethanol?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-NO₂ at ~1520 cm⁻¹) .
- NMR : ¹H NMR resolves ethanol and aromatic protons (δ 1.5–2.0 ppm for CH₂CH₂OH, δ 7.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirms molecular weight via M⁺ peaks (e.g., m/z 253 for C₁₀H₉NO₃S) and fragmentation patterns .
Q. What safety protocols are essential for handling nitro-substituted benzothiophenes?
- Methodological Answer :
- Use fume hoods to avoid inhalation of nitro compound dust .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Store in sealed containers at 0–6°C to minimize decomposition .
Advanced Research Questions
Q. How does the nitro group affect the electronic properties of Benzo[b]thiophene derivatives?
- Methodological Answer : The nitro group is electron-withdrawing, reducing electron density in the aromatic ring. This can be quantified via ionization energy (IE) measurements (e.g., IE ≈ 8.17 eV for benzothiophene derivatives) . Computational methods (DFT) or UV-Vis spectroscopy can further correlate substituent effects with reactivity in electrophilic substitutions .
Q. How can contradictions in spectroscopic data for nitro-substituted compounds be resolved?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and MS data to confirm functional groups and molecular structure .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous NMR signals .
- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
Q. What strategies optimize reaction yields in nitro-substituted benzothiophene synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
